



# Application Notes and Protocols for Thermoplastic Elastomers in Soft Robotics Research

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Compound of Interest		
Compound Name:	Tpcet	
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DISCLAIMER: The term "**TPCET**" is not a standard scientific acronym for a specific thermoplastic elastomer. Based on the context of soft robotics, this document focuses on a highly relevant class of materials: Thermoplastic Polycarbonate Polyurethane Elastomers (TPCUEs), which are a type of Thermoplastic Elastomer (TPE). The properties and protocols described are based on scientific literature for these materials.

These application notes provide researchers, scientists, and drug development professionals with an overview of the synthesis, properties, and application of TPCUEs in the field of soft robotics.

### Introduction to TPCUEs in Soft Robotics

Thermoplastic elastomers (TPEs) are a class of polymers that combine the processing advantages of thermoplastics with the elasticity of thermoset rubbers. This unique combination makes them highly suitable for soft robotics, where flexibility, durability, and ease of fabrication are paramount. TPCUEs, in particular, are noted for their excellent mechanical properties, biocompatibility, and thermal stability, making them a promising option for applications ranging from soft actuators and grippers to wearable devices and biomedical robots.

A key advantage of some modern TPCUEs is their synthesis via non-isocyanate routes. Traditional polyurethane synthesis involves isocyanates, which are highly reactive and can



pose health risks. The non-isocyanate pathway offers a safer, more environmentally friendly alternative while still producing high-performance materials.

# **Material Properties of TPCUEs**

The properties of TPCUEs can be tuned by adjusting the ratio of the hard and soft segments in the polymer chain. The hard segments typically consist of urethane linkages that form crystalline domains, providing strength and preventing plastic deformation. The soft segments are amorphous and provide the material with its elasticity. By varying the composition, TPCUEs with a wide range of mechanical and thermal properties can be synthesized.

Table 1: Summary of Quantitative Data for TPCUEs



Property	Value	Conditions/Notes
Mechanical Properties		
Tensile Strength	28.1 - 54.2 MPa	Varies with hard segment content.
Elongation at Break	955% - 1795%	Dependent on the ratio of polycarbonate diol and isosorbide.[1]
Young's Modulus	13.8 - 32.7 MPa	Influenced by the molecular weight of the soft segment.[2]
Resilience (at 200% strain)	70 - 90%	Indicates high elasticity and energy return.
Thermal Properties		
Glass Transition Temp (Tg)	-38 to -1 °C	Related to the soft segment of the polymer.[1][2]
Melting Temperature (Tm)	93 - 122 °C	Corresponds to the melting of the crystalline hard segments. [2]
5% Decomposition Temp (Td,5%)	> 240 °C	Demonstrates good thermal stability for processing.[2]
Molecular Properties		
Number-Average Mol. Weight (Mn)	56,320 - 126,000 g/mol	Higher molecular weight generally corresponds to better mechanical properties.[1]

# **Experimental Protocols**

This section provides detailed protocols for the synthesis of TPCUEs via a non-isocyanate route and the fabrication of a simple soft actuator.

3.1. Protocol for Synthesis of TPCUEs (Non-Isocyanate Route)



This protocol is based on a two-step process involving the synthesis of a precursor, 1,6-bis(hydroxyethyloxycarbonylamino)hexane (BHCH), followed by melt polycondensation with a polycarbonate diol (PCDL).[3]

### Materials and Equipment:

- Ethylene carbonate
- 1,6-hexanediamine
- Polycarbonate diol (PCDL)
- Dibutyltin dilaurate (DBTDL) catalyst
- Three-necked flask
- Reflux condenser
- Nitrogen inlet
- Mechanical stirrer
- · Heating mantle
- Vacuum pump

#### Procedure:

#### Step 1: Synthesis of BHCH

- Add ethylene carbonate and 1,6-hexanediamine to a three-necked flask in a molar ratio of 2.2:1.
- Heat the mixture to 100°C under a nitrogen atmosphere.
- Maintain the reaction under reflux for 5 hours.
- The product, BHCH, will be a white solid at room temperature. No further purification is typically needed.



### Step 2: Synthesis of TPCUEs

- Add the synthesized BHCH, polycarbonate diol (PCDL), and 0.2 wt% DBTDL catalyst to a clean, dry three-necked flask. The ratio of BHCH to PCDL will determine the hard segment content and thus the final properties of the elastomer.
- Heat the mixture to 120°C under a low vacuum with mechanical stirring for 1 hour for prepolymerization.
- Increase the temperature to 180°C and apply a high vacuum for 1 hour for the polycondensation reaction.
- The resulting TPCUE polymer can be removed from the flask while still molten and allowed to cool.

### 3.2. Protocol for Fabrication of a Soft Pneumatic Actuator

This protocol describes the fabrication of a simple bending actuator using soft lithography.

Materials and Equipment:

- Synthesized TPCUE polymer
- Solvent (e.g., Dimethylformamide DMF)
- 3D printed mold for the actuator body and a flat base
- · Spin coater
- Oven
- Plasma bonder or chemical adhesion promoter
- Air source and pressure regulator

Procedure:



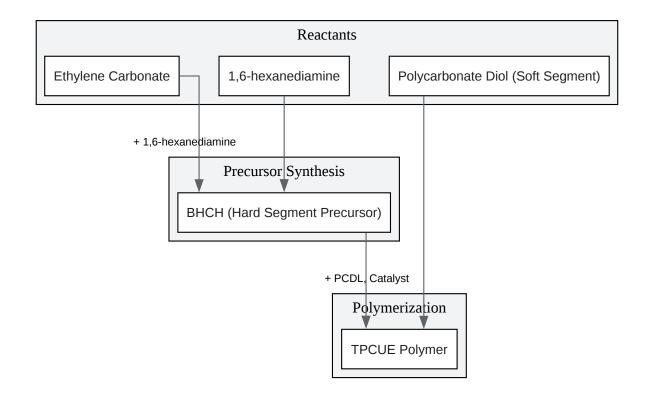
- Prepare the TPCUE Solution: Dissolve the synthesized TPCUE polymer in DMF to create a viscous solution suitable for casting. The concentration will depend on the molecular weight of the polymer.
- Cast the Actuator Body: Pour the TPCUE solution into the 3D printed mold that defines the actuator's main body, including the air chamber.
- Degas: Place the mold in a vacuum chamber to remove any air bubbles from the solution.
- Cure: Heat the mold in an oven at a temperature sufficient to evaporate the solvent and solidify the polymer (e.g., 60-80°C). The time will depend on the thickness of the part.
- Create the Strain-Limiting Layer: On a separate flat surface (e.g., a silicon wafer), spin-coat a thin, uniform layer of the TPCUE solution. This will serve as the bottom layer of the actuator and will be less extensible, causing the actuator to bend when inflated. Cure this layer in the oven.
- Demold and Assemble: Carefully remove the cured actuator body from its mold.
- Bonding: Treat the bonding surfaces of the actuator body and the strain-limiting layer with an oxygen plasma or a chemical adhesion promoter.
- Seal the Actuator: Align and press the actuator body onto the strain-limiting layer. Apply
  pressure and heat as needed to ensure a strong bond, completely sealing the air chamber.
- Connect Air Source: Puncture an inlet into the base of the actuator's air chamber and insert tubing to connect to an air source and pressure regulator.

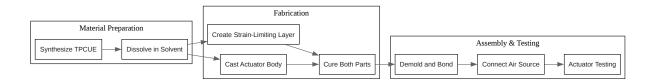
# **Visualizations**

4.1. Chemical Structure and Synthesis Pathway

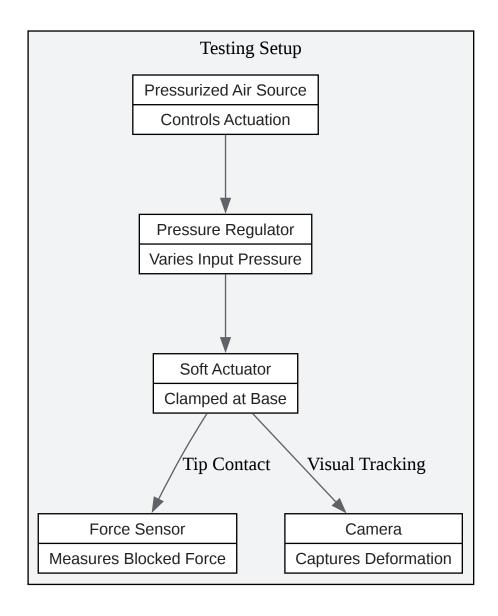
The following diagram illustrates the general chemical structure of a TPCUE and the synthesis pathway.











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## References

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